molecular formula C9H15FO2 B13109517 Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate

Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B13109517
M. Wt: 174.21 g/mol
InChI Key: BGKJTOPOALFXPY-UHFFFAOYSA-N
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Description

Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate is an organic compound with a unique structure that includes a fluoromethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with fluoromethyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-cyclohexene-1-carboxylate: Similar structure but lacks the fluoromethyl group.

    Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Contains a trifluoromethyl group instead of a fluoromethyl group.

Uniqueness

Methyl 1-(fluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C9H15FO2

Molecular Weight

174.21 g/mol

IUPAC Name

methyl 1-(fluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H15FO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3

InChI Key

BGKJTOPOALFXPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)CF

Origin of Product

United States

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